Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate
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Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a propoxy linkage to the benzoate core. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propoxy Linkage: The protected amino compound is reacted with 2-bromoethyl benzoate under basic conditions to form the propoxy linkage.
Esterification: The final step involves the esterification of the benzoate with ethanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to reveal the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or benzoate positions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Benzoic acid derivatives.
Deprotection: Free amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate can be compared with other similar compounds such as:
Ethyl 2-(3-amino)propoxybenzoate: Lacks the protective Boc group, making it more reactive but less selective.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)phenylacetate: Contains a phenylacetate core instead of a benzoate, altering its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Biological Activity
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is a synthetic compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structural arrangement that includes an ethyl ester, a benzoate moiety, and a tert-butoxycarbonyl (Boc) protecting group on the amino function. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Molecular Formula : C17H27N1O4
- Molecular Weight : Approximately 325.39 g/mol
- Structure : The compound consists of an ethyl ester linked to a benzoate with an amino group protected by the Boc group, which enhances its stability during reactions.
The biological activity of this compound primarily revolves around its interaction with biological systems, particularly in the context of drug development. The presence of the amino group allows for various interactions with biological targets, while the Boc group provides chemical stability.
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies often focus on:
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes, which can be crucial in treating diseases caused by enzyme malfunctions.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa . Further research is necessary to evaluate the specific antimicrobial efficacy of this compound.
Case Studies
- Antibacterial Activity : A study conducted on compounds structurally similar to this compound demonstrated significant antibacterial activity against Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 4 μg/mL against A. baumannii .
- Synthesis and Optimization : Research has shown that modifications to the structure of similar compounds can enhance their biological activity. For instance, altering substituents on the benzoate moiety has been linked to improved solubility and bioavailability, which are critical factors in drug design .
Comparative Analysis
To better understand the potential applications of this compound, a comparison with related compounds is useful:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Ethyl 2-amino-3-nitrobenzoate | Contains a nitro group instead of a propoxy group | Known for its antibacterial properties |
Methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate | Similar backbone but different methyl ester | Used as an intermediate in pharmaceutical synthesis |
Ethyl 2-(aminomethyl)-3-propoxybenzoate | Features aminomethyl instead of tert-butoxycarbonyl group | Potentially more reactive due to free amino group |
Properties
Molecular Formula |
C17H25NO5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate |
InChI |
InChI=1S/C17H25NO5/c1-5-21-15(19)13-9-6-7-10-14(13)22-12-8-11-18-16(20)23-17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,20) |
InChI Key |
KKKIHFKNLYRQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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